molecular formula C14H9Cl3N2O2 B14885696 4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide

4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide

Cat. No.: B14885696
M. Wt: 343.6 g/mol
InChI Key: ONMJCLPUHLOIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of a 4-chloro substituent on the benzimidamide core and a 2,4-dichlorobenzoyl group attached via an oxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide typically involves the reaction of 4-chlorobenzimidamide with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvents are employed.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) may be used under controlled conditions.

Major Products Formed

Scientific Research Applications

4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H9Cl3N2O2

Molecular Weight

343.6 g/mol

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2,4-dichlorobenzoate

InChI

InChI=1S/C14H9Cl3N2O2/c15-9-3-1-8(2-4-9)13(18)19-21-14(20)11-6-5-10(16)7-12(11)17/h1-7H,(H2,18,19)

InChI Key

ONMJCLPUHLOIPE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N)Cl

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.